

Application Notes and Protocols: Hsd17B13-IN-82 Treatment of Primary Human Hepatocytes

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Compound of Interest

Compound Name: Hsd17B13-IN-82

Cat. No.: B12376484

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Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and other chronic liver diseases.[1][2][5] These findings have identified HSD17B13 as a promising therapeutic target for the treatment of liver ailments.[1][6][7][8] **Hsd17B13-IN-82** is a potent and selective small molecule inhibitor of HSD17B13, designed for in vitro studies to investigate the therapeutic potential of HSD17B13 inhibition in primary human hepatocytes.

These application notes provide detailed protocols for utilizing **Hsd17B13-IN-82** to study its effects on primary human hepatocytes, including assessments of target engagement, lipid metabolism, and inflammatory responses.

Data Presentation

Table 1: Hsd17B13-IN-82 In Vitro Potency

Parameter	Value
IC50 (Human HSD17B13)	15 nM
Cellular Target Engagement (EC50)	100 nM
Primary Human Hepatocyte Viability (CC50)	> 50 μ M

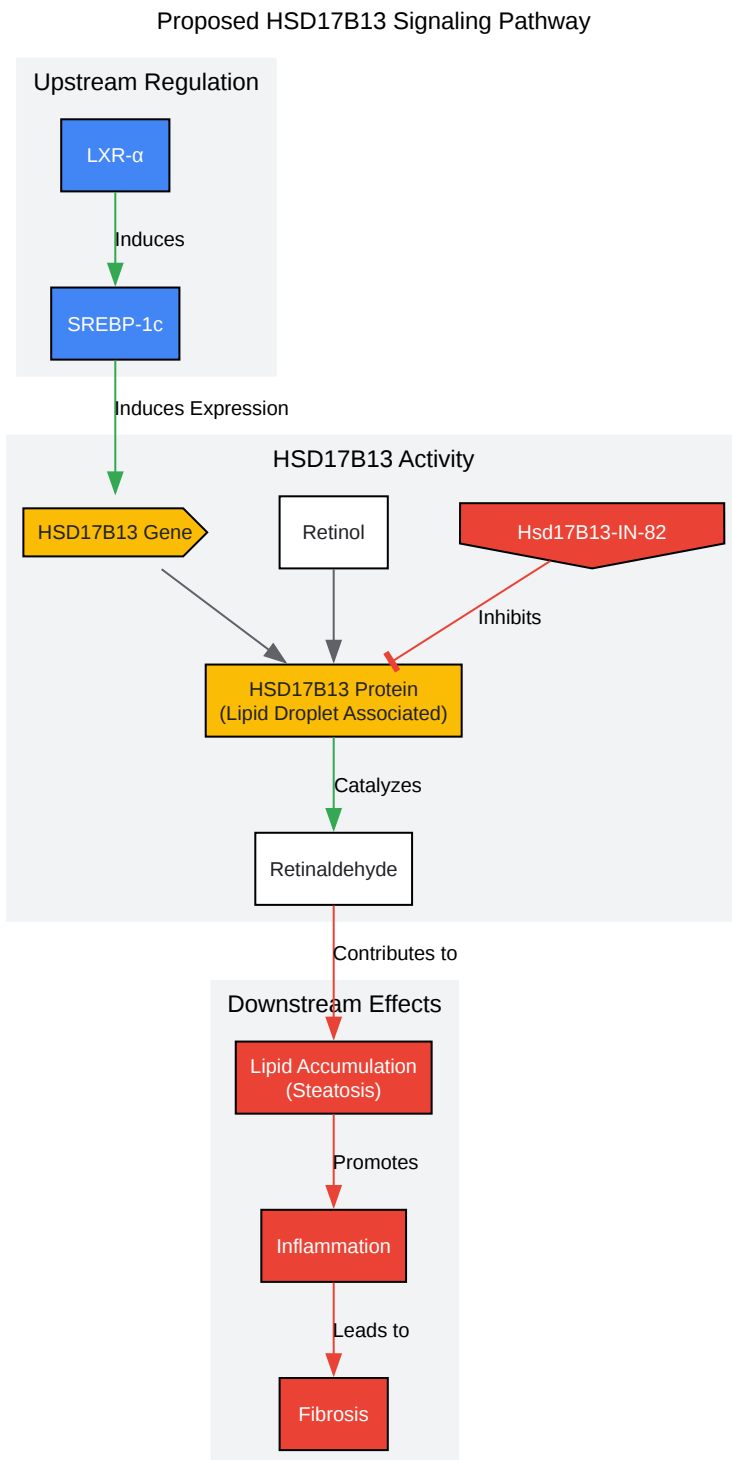
Table 2: Effect of Hsd17B13-IN-82 on Lipid Accumulation in Oleic Acid-Treated Primary Human Hepatocytes

Treatment	Triglyceride Content (ng/ μ g protein)	Percent Inhibition
Vehicle Control	150.2 \pm 12.5	-
Oleic Acid (1 mM)	450.8 \pm 25.1	-
Oleic Acid + Hsd17B13-IN-82 (1 μ M)	325.4 \pm 18.9	27.8%
Oleic Acid + Hsd17B13-IN-82 (5 μ M)	250.1 \pm 15.3	44.5%

Table 3: Effect of Hsd17B13-IN-82 on Inflammatory Gene Expression in LPS-Stimulated Primary Human Hepatocytes

Gene	Vehicle Control (Fold Change)	LPS (100 ng/mL) (Fold Change)	LPS + Hsd17B13-IN-82 (5 μ M) (Fold Change)
IL-6	1.0	25.4 \pm 3.1	12.1 \pm 1.5
TNF- α	1.0	18.9 \pm 2.5	9.5 \pm 1.2
CCL2	1.0	32.1 \pm 4.0	15.8 \pm 2.1

Signaling Pathways and Experimental Workflows



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Caption: Proposed signaling pathway of HSD17B13 in hepatocytes.

Experimental Workflow for Hsd17B13-IN-82 in Primary Human Hepatocytes

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Caption: General workflow for testing **Hsd17B13-IN-82**.

Experimental Protocols

Culture of Primary Human Hepatocytes

- Materials:
 - Cryopreserved primary human hepatocytes
 - Hepatocyte culture medium (e.g., Williams' E Medium supplemented with primary hepatocyte thawing and plating supplements)
 - Collagen-coated culture plates
- Protocol:
 - Pre-warm culture medium and supplements to 37°C.
 - Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
 - Transfer thawed cells to a conical tube containing pre-warmed medium.
 - Centrifuge at 100 x g for 5 minutes to pellet the cells.
 - Resuspend the cell pellet in fresh culture medium and determine cell viability using trypan blue exclusion.
 - Seed cells onto collagen-coated plates at a desired density.
 - Incubate at 37°C in a humidified atmosphere of 5% CO₂.
 - Allow cells to attach for 4-6 hours before changing the medium to remove unattached and non-viable cells.

Assessment of Lipid Accumulation (Oleic Acid-Induced Steatosis Model)

- Materials:
 - Oleic acid complexed to BSA

- **Hsd17B13-IN-82**
- Oil Red O staining solution
- Triglyceride quantification kit
- PBS, 4% paraformaldehyde
- Protocol:
 - Culture primary human hepatocytes as described above.
 - After cell attachment, replace the medium with fresh medium containing 1 mM oleic acid-BSA complex to induce lipid accumulation.
 - Concurrently, treat cells with various concentrations of **Hsd17B13-IN-82** or vehicle control (e.g., DMSO).
 - Incubate for 24-48 hours.
 - For Oil Red O Staining:
 - Wash cells with PBS.
 - Fix with 4% paraformaldehyde for 20 minutes.
 - Wash with water and then with 60% isopropanol.
 - Stain with Oil Red O solution for 30 minutes.
 - Wash with 60% isopropanol and then with water.
 - Visualize lipid droplets by microscopy.
 - For Triglyceride Quantification:
 - Wash cells with PBS.
 - Lyse cells and measure protein concentration.

- Quantify triglyceride content using a commercial kit according to the manufacturer's instructions.
- Normalize triglyceride levels to total protein content.

Assessment of Inflammatory Response (LPS-Induced Inflammation Model)

- Materials:
 - Lipopolysaccharide (LPS)
 - **Hsd17B13-IN-82**
 - RNA extraction kit
 - cDNA synthesis kit
 - qPCR master mix and primers for target genes (e.g., IL-6, TNF- α , CCL2)
- Protocol:
 - Culture primary human hepatocytes as described above.
 - Pre-treat cells with **Hsd17B13-IN-82** or vehicle control for 1-2 hours.
 - Stimulate cells with 100 ng/mL LPS for 6-24 hours to induce an inflammatory response.
 - RNA Extraction and qRT-PCR:
 - Lyse cells and extract total RNA using a commercial kit.
 - Synthesize cDNA from the extracted RNA.
 - Perform quantitative real-time PCR (qRT-PCR) using primers for inflammatory genes.
 - Normalize gene expression to a housekeeping gene (e.g., GAPDH) and calculate fold change using the $\Delta\Delta C_t$ method.

Cell Viability Assay

- Materials:
 - **Hsd17B13-IN-82**
 - Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Protocol:
 - Seed primary human hepatocytes in an opaque-walled 96-well plate.
 - Treat cells with a range of concentrations of **Hsd17B13-IN-82** for 24-48 hours.
 - Equilibrate the plate to room temperature.
 - Add the cell viability reagent to each well according to the manufacturer's protocol.
 - Measure luminescence using a plate reader.
 - Calculate cell viability as a percentage of the vehicle-treated control.

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